N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound featuring a piperazine ring substituted with a pyrimidine group and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyrimidine Group: The pyrimidine group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperazine ring.
Attachment of the Carboxamide Group: The carboxamide group is formed by reacting the piperazine derivative with an appropriate acylating agent, such as an acid chloride or anhydride.
Final Coupling: The final step involves coupling the intermediate with 3-methylbutylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and carboxamide functionalities.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The pyrimidine and piperazine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound can serve as a ligand for studying receptor interactions, enzyme inhibition, and protein binding. Its structure allows it to interact with various biological targets, providing insights into molecular mechanisms.
Medicine
Medicinally, N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of specific biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
- N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxylate
- N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carbothioamide
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C16H26N6O2 |
---|---|
Molecular Weight |
334.42 g/mol |
IUPAC Name |
N-[2-(3-methylbutylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C16H26N6O2/c1-13(2)4-7-17-14(23)12-20-16(24)22-10-8-21(9-11-22)15-18-5-3-6-19-15/h3,5-6,13H,4,7-12H2,1-2H3,(H,17,23)(H,20,24) |
InChI Key |
CIBLTLGSZWQFAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CNC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Origin of Product |
United States |
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